2-Nitrobenzyl acrylate

Descripción general

Descripción

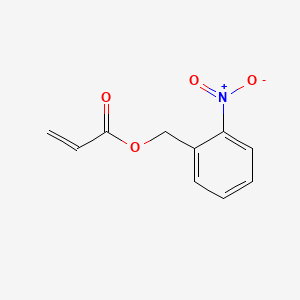

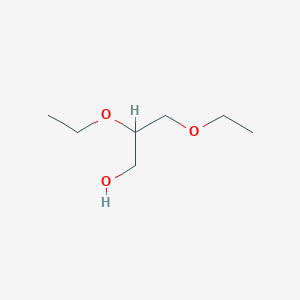

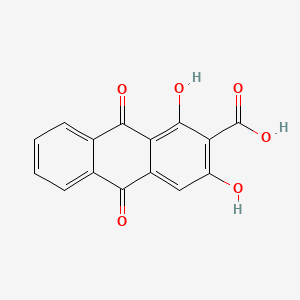

2-Nitrobenzyl acrylate is a chemical compound with the molecular formula C10H9NO4 . It is often used in the field of chemistry, particularly in the synthesis of polymers and polymer networks with photolabile properties .

Synthesis Analysis

The synthesis of this compound involves the treatment of acrylic acids with the corresponding alcohol in the presence of a catalyst . For the synthesis of polymers and polymer networks with photolabile properties, the introduction of o-nitrobenzyl alcohol (o-NB) derivatives as light-responsive chromophores has become a convenient and powerful route .Molecular Structure Analysis

The molecular structure of this compound consists of a nitrobenzyl group attached to an acrylate group . The molecular weight of this compound is approximately 207.183 Da .Chemical Reactions Analysis

This compound is known to undergo photochemical reactions. The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .Physical And Chemical Properties Analysis

Each acrylate monomer individually can yield a homopolymer with widely different physical and chemical properties . Hence, the properties of an acrylate copolymer can be modified by adjusting the ratios of other acrylates during synthesis .Aplicaciones Científicas De Investigación

Amphiphilic Photosensitive Glycopolymers

Soliman et al. (2016) explored the use of o-nitrobenzyl acrylate (NBA) in the creation of amphiphilic Dex-g-PNBA glycopolymers. These glycopolymers demonstrate self-assembly capabilities and light-sensitive properties, making them suitable for applications in nano-objects formation and UV-responsive materials (Soliman et al., 2016).

Microwave Irradiation Polymerization and Optical Properties

Oberti et al. (2011) studied the polymerization of p-nitrobenzyl acrylate under microwave irradiation. This research revealed significant insights into the polymer's optical properties in various solvents, highlighting the potential of NBA in creating polymers with unique optical characteristics (Oberti et al., 2011).

Photo-Responsive Polymersomes for Medical Applications

Hou et al. (2020) developed photoresponsive polymersomes using poly (o-nitrobenzyl acrylate) for potential medical applications, such as smart drug delivery systems. These polymersomes can co-load and release hydrophilic and hydrophobic drugs upon light irradiation, offering promising applications in targeted cancer therapy (Hou et al., 2020).

Light-Responsive Block Copolymers

Schumers et al. (2012) synthesized light-responsive block copolymers bearing 2-nitrobenzyl photocleavable side groups. These copolymers exhibit potential in nanostructured material applications and encapsulation of hydrophilic molecules, offering a wide range of uses in material science (Schumers et al., 2012).

Light-Sensitive Dextran-Covered PNBA Nanoparticles

El Founi et al. (2018) formulated PNBA core/dextran shell nanoparticles (NPs) with photosensitive properties. These NPs exhibit colloidal stability and light-induced disruption, suggesting their use in photo-responsive drug delivery systems (El Founi et al., 2018).

Photocleavage in Polymeric Materials

Lee et al. (2015) characterized the photocleavage kinetics of o-nitrobenzyl-modified poly(methyl acrylate) in various environments. This research contributes to understanding the photoresponsive behavior of NBA-modified polymers in different conditions, relevant for material design and application (Lee et al., 2015).

o-Nitrobenzyl Alcohol Derivatives in Polymer Science

Zhao et al. (2012) focused on the utilization of o-nitrobenzyl alcohol derivatives, including NBA, in polymer and material science. This study highlights various applications, such as photodegradable hydrogels and thin film patterning, emphasizing the versatility of NBA in functional material design (Zhao et al., 2012).

Light-Responsive Block Copolymers for Mercury(II) Ion Detection

Kim and Lee (2018) developed polymeric micelles from NBA-based block copolymers for the phototunable detection of mercury(II) ions. These micelles undergo morphological changes upon UV irradiation, demonstrating NBA's potential in environmental sensing applications (Kim & Lee, 2018).

Polymerizability of o-Nitrobenzyl (Meth)acrylate

Schumers et al. (2009) investigated the controlled-radical polymerization of NBA, providing insights into its polymerizability and potential applications in creating well-defined polymer structures (Schumers et al., 2009).

Thermo- and Light-Sensitive Hydrophilic Block Copolymers

Jiang et al. (2008) synthesized thermo- and light-sensitive hydrophilic block copolymers using NBA. These copolymers exhibit unique micellization/dissociation transitions in water, relevant for temperature-responsive and light-responsive material applications (Jiang et al., 2008).

Polymerization by Single Electron Transfer

Soliman et al. (2014) demonstrated the controlled polymerization of NBA via Single Electron Transfer–Living Radical Polymerization (SET–LRP), opening doors for the production of light-sensitive materials using NBA (Soliman et al., 2014).

Photohydrolysis in Multilayered Polyelectrolyte Films

Jensen et al. (2004) explored the photohydrolysis of benzyl acrylates, including 2-nitrobenzyl acrylate, in multilayered polyelectrolyte films. This study contributes to understanding the photoreactivity of NBA in complex film matrices (Jensen et al., 2004).

Hydrophilic Photocleavage Nanogels for Drug Carriers

Xin et al. (2020) designed hydrophilic photocleavage o-nitrobenzyl acrylate-modified nanogels with promising applications in drug delivery. These nanogels demonstrate outstanding biocompatibility, emphasizing their potential in medical applications (Xin et al., 2020).

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds

Gáplovský et al. (2005) and Il'ichev et al. (2004) investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds, providing essential insights into the photophysics and photochemistry of NBA and its derivatives. This knowledge is crucial for their application in light-responsive materials (Gáplovský et al., 2005); (Il'ichev et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Polymers with light-responsive groups, such as 2-Nitrobenzyl acrylate, have gained increased attention in the design of functional materials . They allow changes in polymers properties, on demand, and simply by light exposure . Future research will likely continue to explore the unique features of o-NB chemistry and its applications .

Propiedades

IUPAC Name |

(2-nitrophenyl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTDDZYPSGYVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197915 | |

| Record name | 2-Nitrobenzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49594-70-9 | |

| Record name | 2-Propenoic acid, (2-nitrophenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49594-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)

![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)

![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)

![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)